molecular structure and properties of (1,1-Dioxothietan-2-yl)methanol
molecular structure and properties of (1,1-Dioxothietan-2-yl)methanol
An In-depth Technical Guide to (1,1-Dioxothietan-2-yl)methanol: A Versatile Building Block for Modern Drug Discovery
Authored by: A Senior Application Scientist
Four-membered heterocycles have emerged as crucial design elements in contemporary medicinal chemistry, prized for their ability to impart desirable physicochemical properties and novel structural motifs. Among these, the thietane dioxide scaffold has garnered significant attention for its capacity to reduce lipophilicity while enhancing metabolic stability. This technical guide provides a comprehensive analysis of (1,1-Dioxothietan-2-yl)methanol, a key building block featuring this valuable scaffold. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential applications as a strategic tool for researchers, scientists, and drug development professionals. This document serves as a practical resource, blending theoretical principles with actionable experimental insights to facilitate the integration of this promising molecule into drug discovery pipelines.
Introduction: The Rise of Small Rings in Medicinal Chemistry
In the quest for novel therapeutics with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, medicinal chemists are increasingly turning to small, strained ring systems. Saturated heterocycles like oxetanes and thietanes offer a compelling combination of low molecular weight, high polarity, and a distinct three-dimensional architecture.[1] The thietane ring, a four-membered sulfur-containing heterocycle, and its oxidized derivatives, thietane S-oxide and thietane S,S-dioxide, present a particularly attractive platform.
The thietane dioxide moiety, the smallest cyclic sulfone, is a notable bioisostere. Its introduction into a lead compound can significantly modulate key drug-like properties. Specifically, the highly polar sulfone group often leads to a reduction in lipophilicity, a critical parameter for improving solubility and reducing off-target effects.[2][3] Furthermore, studies have demonstrated that replacing metabolically labile groups, such as a peptide bond, with a thietane dioxide can result in substantial improvements in both metabolic stability and target selectivity.[2] (1,1-Dioxothietan-2-yl)methanol, by incorporating both the thietane dioxide core and a reactive hydroxymethyl handle, stands out as a versatile building block for leveraging these benefits in drug design.
Molecular Structure and Physicochemical Properties
The unique properties of (1,1-Dioxothietan-2-yl)methanol stem directly from its distinct molecular architecture. The molecule consists of a puckered four-membered thietane ring where the sulfur atom is oxidized to a sulfone (S,S-dioxide). A hydroxymethyl group is attached to the carbon atom adjacent to the sulfur.
The presence of the sulfone group dominates the electronic character of the ring, withdrawing electron density and creating a significant dipole moment. This, combined with the hydrogen-bonding capability of the hydroxyl group, renders the molecule highly polar. This polarity is a key driver for its utility in medicinal chemistry, as it can enhance aqueous solubility and facilitate favorable interactions with biological targets.
Key Physicochemical Data
A summary of the known and predicted properties of (1,1-Dioxothietan-2-yl)methanol is presented below. The lipophilicity data is based on studies of analogous thietane dioxide structures, which consistently demonstrate reduced lipophilicity compared to their carbocyclic or less oxidized counterparts.[3]
| Property | Value | Source |
| CAS Number | 1784489-16-2 | [4] |
| Molecular Formula | C₄H₈O₃S | [4] |
| Molecular Weight | 136.17 g/mol | [4] |
| SMILES | OCC(CC1)S1(=O)=O | [4] |
| Synonym | 2-(Hydroxymethyl)thietane 1,1-dioxide | [4] |
| Predicted LogD (pH 7.4) | ~0.7 (by analogy) | [3] |
| Topological Polar Surface Area | 62.8 Ų (predicted) |
Strategic Synthesis Pathway
